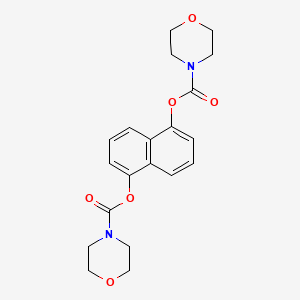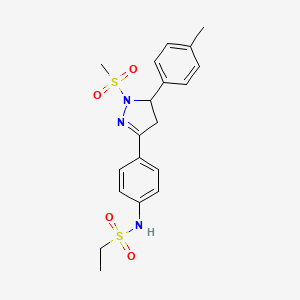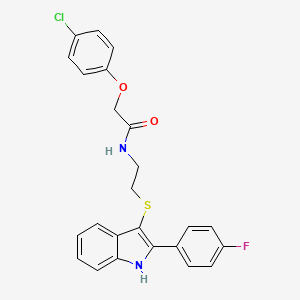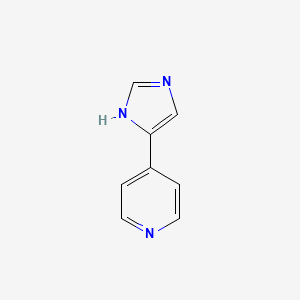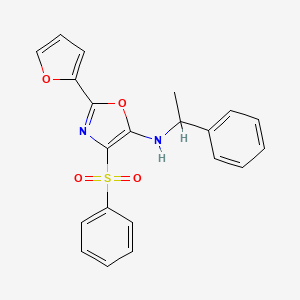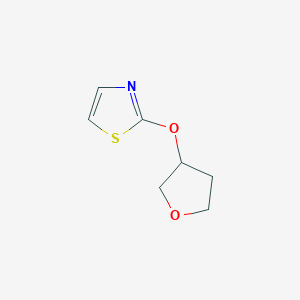![molecular formula C16H23N5O3 B2589240 6-丁烷-2-基-2-(2-甲氧基乙基)-4,7-二甲基嘌呤[7,8-a]咪唑-1,3-二酮 CAS No. 915930-71-1](/img/structure/B2589240.png)
6-丁烷-2-基-2-(2-甲氧基乙基)-4,7-二甲基嘌呤[7,8-a]咪唑-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用
Fluorescent Probes for Biomedical Applications
F3234-0413: has potential applications as a fluorescent probe in biomedical research. Due to its structural properties, it can be used for the rapid detection of chemical substances and the study of physiological and pathological processes at the cellular level. Its sensitivity and selectivity make it an excellent candidate for developing new diagnostic tools and theranostics .
Sensing Agents for Biological Molecules
The compound’s unique structure may allow it to interact with biological molecules such as enzymes, DNAs/RNAs, lipids, and carbohydrates. This interaction can be harnessed to create sensing agents that detect and measure the concentration of these biomolecules, providing valuable insights into biological and disease-relevant events .
Development of Molecular Logic Gates
“F3234-0413” could be integral in constructing molecular logic gates. These systems can process inputs at the molecular level to produce an output, akin to binary operations in digital electronics. This application is crucial for the development of molecular computers and advanced nanotechnology .
Reaction-Based Fluorescent Probes
The compound may serve as a reaction-based fluorescent probe. This application involves the compound undergoing a chemical reaction that results in a fluorescent signal in the presence of specific analytes. It’s particularly useful for detecting reactive oxygen, nitrogen, and sulfur species in various research contexts .
Excited-State Intramolecular Proton Transfer (ESIPT) Based Sensors
Due to its chemical structure, “F3234-0413” might be suitable for ESIPT-based sensors. These sensors exploit the excited-state intramolecular proton transfer to create a fluorescence response, which can be used for imaging and sensing applications in biological systems .
Fluorogenic Prodrugs for Therapeutic Applications
The compound’s ability to fluoresce can be applied to create fluorogenic prodrugs. These are compounds that are non-fluorescent until they are metabolically activated within the body, at which point they emit a fluorescent signal. This property can be used for targeted drug delivery and controlled release systems .
未来方向
属性
IUPAC Name |
6-butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-6-10(2)21-11(3)9-20-12-13(17-15(20)21)18(4)16(23)19(14(12)22)7-8-24-5/h9-10H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHALDSLQZIKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

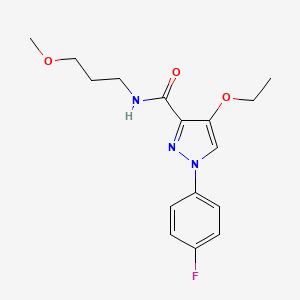
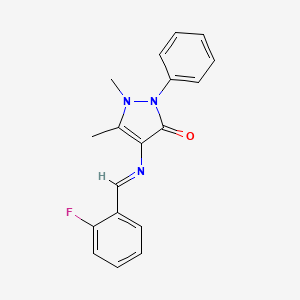
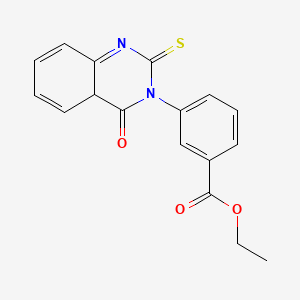
![Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate](/img/structure/B2589164.png)

